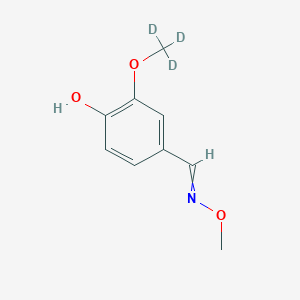

Fluazolate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Approaches Fluazolate-d3 has been a subject of interest in synthetic chemistry, with studies focusing on its synthesis methods. Hsieh, Lin, and Kuo (2016) achieved the synthesis of fluazolate starting from commercially available 2-chloro-4-fluorobenzoic acid. The key procedures involved either regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies. These approaches highlight the intricacy and precision required in the synthesis of fluazolate-d3, reflecting its significance in scientific research applications (Min-Tsang Hsieh et al., 2016).

Dissipation and Stability Understanding the chemical stability and dissipation patterns of fluazolate-d3 is crucial in environmental and pharmacokinetic studies. Rani, Kumari, and Kathpal (2008) conducted a detailed study on the dissipation of fluazolate in water across different pH levels. Their findings indicated that fluazolate exhibited a 99% dissipation rate over 17 weeks across various pH levels, demonstrating its significant degradation in aqueous environments. This study contributes to understanding the environmental behavior and potential ecological impacts of fluazolate-d3 (S. Rani et al., 2008).

Enhanced Sensitivity and Specificity in Vitamin D Status Assessment A novel Cookson-type reagent was developed by Ogawa, Ooki, Morohashi, Yamagata, and Higashi (2013) to enhance sensitivity and specificity in the assessment of infant vitamin D status using liquid chromatography/tandem mass spectrometry. This innovation highlights the application of fluazolate-d3 in improving analytical methodologies, particularly in the sensitive and specific detection of biomolecules in clinical samples (Shoujiro Ogawa et al., 2013).

Environmental Monitoring In the context of environmental monitoring, Yegemova, Bakaikina, Kenessov, Koziel, and Nauryzbayev (2015) developed a method for quantifying 1-methyl-1H-1,2,4-triazole (MTA) in soils contaminated by rocket fuel. This study underscores the relevance of fluazolate-d3 in developing analytical methods for environmental pollutants, demonstrating its utility in monitoring and mitigating environmental hazards (S. Yegemova et al., 2015).

Phosphors and Sensors In the field of materials science, Yang, Messerschmidt, Coppens, and Omary (2006) reported on a new cyclic gold(I) triazolate trimer exhibiting phosphorescence bands in both solid state and solution. This finding demonstrates the potential of fluazolate-d3 in the development of new materials with unique photophysical properties, opening avenues for its application in sensing and optical devices (Chi Yang et al., 2006).

Propriétés

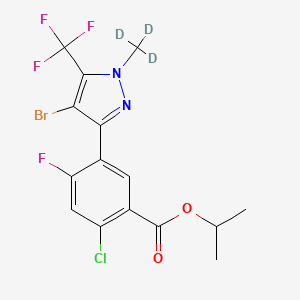

IUPAC Name |

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675898 |

Source

|

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazolate-d3 | |

CAS RN |

1189932-72-6 |

Source

|

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)